

Application Notes and Protocols: Western Blot Analysis of pAKT (Ser473) Inhibition by Roginolisib

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Compound of Interest		
Compound Name:	Roginolisib	
Cat. No.:	B2511894	Get Quote

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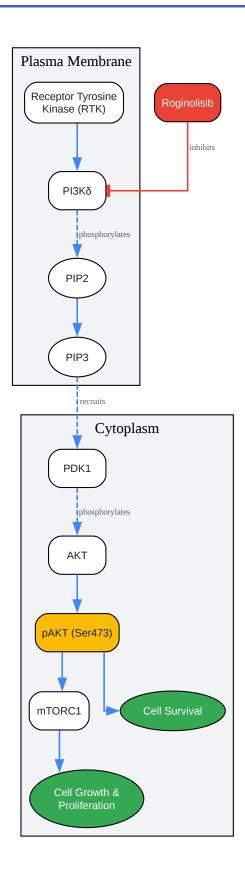
Introduction

Roginolisib (IOA-244) is a potent and highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various malignancies.[4] [5] **Roginolisib** selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at key residues, such as Serine 473 (pAKT Ser473), is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways. This application note provides a detailed protocol for assessing the inhibitory effect of **Roginolisib** on AKT phosphorylation at Serine 473 using Western blot analysis.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of **Roginolisib**.





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Caption: PI3K/AKT signaling pathway and the inhibitory action of Roginolisib.



Experimental Protocols

This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by **Roginolisib**.

Materials

- Cell Lines: Appropriate cancer cell lines with an active PI3K/AKT pathway (e.g., lymphoma, leukemia, or other relevant cancer cell lines).
- Roginolisib: Stock solution in DMSO.
- Cell Culture Media and Reagents: As required for the specific cell line.
- · Phosphate Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer
- SDS-Polyacrylamide Gels: (e.g., 10%).
- · Pre-stained Protein Ladder
- PVDF Membrane
- Transfer Buffer
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- · Primary Antibodies:
 - Rabbit anti-pAKT (Ser473) antibody
 - Rabbit anti-total AKT antibody



- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Enhanced Chemiluminescence (ECL) Detection Reagent
- Imaging System: For chemiluminescence detection.

Cell Treatment

- Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
- Treat cells with varying concentrations of **Roginolisib** (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 12, or 24 hours). A shorter treatment time (e.g., 2 hours) is often sufficient to observe changes in protein phosphorylation.
- Include a vehicle control (DMSO) at a concentration equivalent to the highest Roginolisib concentration used.

Protein Extraction

- After treatment, aspirate the media and wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.

Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentration of all samples with lysis buffer.

Western Blotting



- Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
- Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 μg) per lane onto a 10%
 SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Prepare the ECL detection reagent according to the manufacturer's instructions, incubate the membrane, and capture the chemiluminescent signal using a digital imaging system.

Stripping and Reprobing for Total AKT

To normalize the pAKT signal, the membrane can be stripped and reprobed for total AKT.

- Wash the membrane in TBST.
- Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for the recommended time.
- Wash the membrane extensively with TBST.
- Block the membrane again with 5% BSA in TBST for 1 hour.

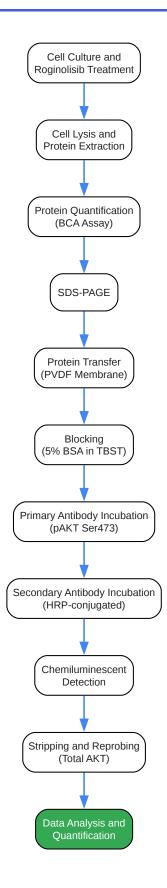


- Incubate with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
- Repeat the washing, secondary antibody incubation, and detection steps as described above.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of pAKT after **Roginolisib** treatment.





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